molecular formula C11H26N2O3Si B14622239 N~1~-(Prop-2-en-1-yl)-N~2~-[3-(trimethoxysilyl)propyl]ethane-1,2-diamine CAS No. 57943-80-3

N~1~-(Prop-2-en-1-yl)-N~2~-[3-(trimethoxysilyl)propyl]ethane-1,2-diamine

Cat. No.: B14622239
CAS No.: 57943-80-3
M. Wt: 262.42 g/mol
InChI Key: RKSAMOVPSXBSCU-UHFFFAOYSA-N
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Description

N~1~-(Prop-2-en-1-yl)-N~2~-[3-(trimethoxysilyl)propyl]ethane-1,2-diamine is a compound that belongs to the class of organosilicon compounds It features both an amine group and a trimethoxysilyl group, making it a versatile molecule in various chemical applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(Prop-2-en-1-yl)-N~2~-[3-(trimethoxysilyl)propyl]ethane-1,2-diamine typically involves the reaction of an appropriate amine with a silane compound. One common method is the reaction of N-(prop-2-en-1-yl)ethane-1,2-diamine with trimethoxysilane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and specific solvents can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

N~1~-(Prop-2-en-1-yl)-N~2~-[3-(trimethoxysilyl)propyl]ethane-1,2-diamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The amine and silane groups can participate in substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) are often used.

    Substitution: Halogenated compounds and acids can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanol derivatives, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

N~1~-(Prop-2-en-1-yl)-N~2~-[3-(trimethoxysilyl)propyl]ethane-1,2-diamine has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds.

    Biology: The compound can be used in the modification of biomolecules for enhanced stability and functionality.

    Industry: The compound is used in the production of advanced materials, including coatings and adhesives, due to its strong bonding properties.

Mechanism of Action

The mechanism by which N1-(Prop-2-en-1-yl)-N~2~-[3-(trimethoxysilyl)propyl]ethane-1,2-diamine exerts its effects involves the interaction of its functional groups with target molecules. The amine group can form hydrogen bonds and ionic interactions, while the trimethoxysilyl group can undergo hydrolysis to form silanol groups, which can further react with other compounds. These interactions enable the compound to modify surfaces and enhance the properties of materials.

Comparison with Similar Compounds

Similar Compounds

    N-(Prop-2-en-1-yl)acetamide: This compound shares the prop-2-en-1-yl group but lacks the trimethoxysilyl group.

    3-(Trimethoxysilyl)propyl methacrylate: This compound contains the trimethoxysilyl group but has a methacrylate moiety instead of the ethane-1,2-diamine structure.

Uniqueness

N~1~-(Prop-2-en-1-yl)-N~2~-[3-(trimethoxysilyl)propyl]ethane-1,2-diamine is unique due to the combination of its amine and silane functionalities. This dual functionality allows it to participate in a wide range of chemical reactions and applications, making it a valuable compound in both research and industrial settings.

Properties

CAS No.

57943-80-3

Molecular Formula

C11H26N2O3Si

Molecular Weight

262.42 g/mol

IUPAC Name

N'-prop-2-enyl-N-(3-trimethoxysilylpropyl)ethane-1,2-diamine

InChI

InChI=1S/C11H26N2O3Si/c1-5-7-12-9-10-13-8-6-11-17(14-2,15-3)16-4/h5,12-13H,1,6-11H2,2-4H3

InChI Key

RKSAMOVPSXBSCU-UHFFFAOYSA-N

Canonical SMILES

CO[Si](CCCNCCNCC=C)(OC)OC

Origin of Product

United States

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